

Application Note: Quantification of Urinary Hexanoylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Hexanoylglycine

Cat. No.: B026119

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Introduction

Hexanoylglycine is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder that affects fatty acid oxidation.[1][2] This condition can lead to serious health issues, particularly in infants and young children, if not diagnosed and managed early. The quantitative analysis of **hexanoylglycine** in urine is a key diagnostic tool, and Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable method for its determination. This application note provides a detailed protocol for the quantification of urinary **hexanoylglycine** using a stable isotope dilution GC-MS method.

Principle

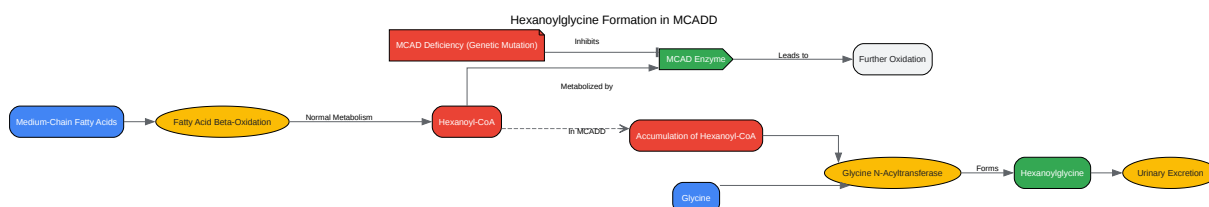
The method is based on the principle of stable isotope dilution gas chromatography-mass spectrometry (GC-MS). A known amount of a stable isotope-labeled internal standard (e.g., [$^{13}\text{C}_2$]glycine-**hexanoylglycine**) is added to the urine sample. The endogenous (unlabeled) and the internal standard (labeled) **hexanoylglycine** are then extracted from the urine matrix, derivatized to increase their volatility and thermal stability, and subsequently analyzed by GC-MS. The separation of the derivatized **hexanoylglycine** is achieved on a gas chromatographic column, and detection is performed by a mass spectrometer. Quantification is based on the

ratio of the peak area of the unlabeled analyte to that of the labeled internal standard. This approach corrects for variations in extraction efficiency and sample matrix effects, ensuring high accuracy and precision.[1][3]

Clinical Significance

Elevated levels of urinary **hexanoylglycine** are a hallmark of MCADD. In this autosomal recessive disorder, the enzyme medium-chain acyl-CoA dehydrogenase is deficient, leading to an inability to properly break down medium-chain fatty acids for energy. This results in the accumulation of medium-chain acyl-CoAs, which are then conjugated with glycine to form acylglycines, such as **hexanoylglycine**, and excreted in the urine. Quantitative analysis of **hexanoylglycine** is crucial for the diagnosis and monitoring of MCADD patients.[1][2]

Signaling Pathway



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Metabolic pathway of **Hexanoylglycine** formation in MCAD deficiency.

Experimental Workflow

Experimental workflow for the quantification of urinary **Hexanoylglycine**.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

1. Materials and Reagents

- **Hexanoylglycine** standard
- Stable isotope-labeled **hexanoylglycine** internal standard (e.g., N-hexanoyl-[2-¹³C₂]glycine)
- Hydrochloric acid (HCl), 5M
- Sodium chloride (NaCl), solid
- Ethyl acetate, HPLC grade
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine, anhydrous
- Nitrogen gas, high purity
- Urine samples (store at -20°C or lower)
- Glass centrifuge tubes with screw caps
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Heating block
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Sample Preparation

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

- To a glass centrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 1 μmol).
- Add a known amount of the stable isotope-labeled internal standard solution to each sample, calibrator, and quality control sample.
- Acidify the urine samples to a pH of less than 2 by adding a few drops of 5M HCl. Check the pH using pH paper.
- Saturate the acidified urine with solid sodium chloride to improve the extraction efficiency of the organic acids. Vortex thoroughly.
- Perform a liquid-liquid extraction by adding an appropriate volume of ethyl acetate (e.g., 2 mL). Vortex vigorously for 1-2 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Repeat the extraction step (steps 6-8) with a fresh aliquot of ethyl acetate and combine the organic extracts.
- Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at room temperature or in a heating block set to a low temperature (e.g., 40°C).

3. Derivatization

- To the dried residue, add a derivatization agent. A common agent for organic acids is a mixture of BSTFA with 1% TMCS and pyridine (e.g., 50 μL of BSTFA and 10 μL of pyridine).
- Cap the tubes tightly and vortex for 30 seconds.
- Heat the mixture in a heating block at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.
- After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

- Gas Chromatograph (GC) Conditions (Example):
 - Injection Volume: 1 μ L
 - Injector Temperature: 250°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp to 200°C at 10°C/min
 - Ramp to 280°C at 20°C/min, hold for 5 minutes
- Mass Spectrometer (MS) Conditions (Example):
 - Ionization Mode: Electron Ionization (EI)
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor: Select characteristic ions for the derivatized **hexanoylglycine** and its internal standard. For example, for the trimethylsilyl (TMS) derivative of **hexanoylglycine**, characteristic ions might include m/z 174 and m/z 260. For the stable isotope-labeled internal standard, the corresponding ions with the appropriate mass shift would be monitored.

5. Data Analysis

- Integrate the peak areas of the selected ions for both the endogenous **hexanoylglycine** and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
- Determine the concentration of **hexanoylglycine** in the unknown samples by interpolating their peak area ratios from the calibration curve.
- Express the final concentration of **hexanoylglycine** relative to the urinary creatinine concentration (e.g., in $\mu\text{mol}/\text{mmol}$ creatinine).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated stable isotope dilution GC-MS method for the quantification of urinary **hexanoylglycine**. The exact values may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Typical Value
Linearity Range	0.1 - 100 $\mu\text{mol}/\text{L}$
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.05 $\mu\text{mol}/\text{L}$
Limit of Quantification (LOQ)	0.1 $\mu\text{mol}/\text{L}$
Precision (Intra-day RSD%)	< 10%
Precision (Inter-day RSD%)	< 15%
Accuracy (Recovery %)	90 - 110%

Data compiled from typical performance characteristics of validated GC-MS methods for organic acids and acylglycines.[\[4\]](#)[\[5\]](#)

Conclusion

The stable isotope dilution GC-MS method provides a highly specific, sensitive, and accurate means for the quantification of urinary **hexanoylglycine**. This application note offers a

comprehensive protocol that can be adapted by clinical and research laboratories for the diagnosis and monitoring of MCADD and for research in fatty acid oxidation disorders. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results.

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References

- 1. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. | Semantic Scholar [semanticscholar.org]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]
- 5. Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Urinary Hexanoylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026119#quantification-of-urinary-hexanoylglycine-by-gc-ms]

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